molecular formula C14H10IN B1456542 (4-Iodophenyl)(phenyl)acetonitrile CAS No. 1247026-31-8

(4-Iodophenyl)(phenyl)acetonitrile

Cat. No. B1456542
CAS RN: 1247026-31-8
M. Wt: 319.14 g/mol
InChI Key: FQBKDUCJNVVOES-UHFFFAOYSA-N
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Description

“(4-Iodophenyl)(phenyl)acetonitrile” is a chemical compound used as an intermediate in organic syntheses and in pharmaceuticals . It has a molecular formula of C14H10IN .


Synthesis Analysis

The synthesis of “(4-Iodophenyl)(phenyl)acetonitrile” involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .


Molecular Structure Analysis

The molecular weight of “(4-Iodophenyl)(phenyl)acetonitrile” is 319.140 Da . The IUPAC name for this compound is 2-(4-iodophenyl)acetonitrile .


Chemical Reactions Analysis

The reaction of “(4-Iodophenyl)(phenyl)acetonitrile” follows a radical mechanism via diaryl disulfide intermediate .


Physical And Chemical Properties Analysis

“(4-Iodophenyl)(phenyl)acetonitrile” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 378.6±30.0 °C at 760 mmHg . The compound is insoluble in water .

Scientific Research Applications

Organic Synthesis Intermediary

(4-Iodophenyl)(phenyl)acetonitrile: is widely used as an intermediate in organic syntheses . Its iodine atom can undergo various cross-coupling reactions, making it a valuable building block for creating complex organic molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Pharmaceutical Research

In the realm of pharmaceutical research, (4-Iodophenyl)(phenyl)acetonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) . Its ability to be transformed into various pharmacophores makes it a versatile reagent in drug discovery, contributing to the development of new medications.

Catalysis

This compound can act as a ligand for transition metal catalysts . The iodine atom can coordinate with metals, facilitating various catalytic processes. This is particularly important in the field of green chemistry, where efficient and selective catalysts are needed to reduce waste and improve sustainability.

Electrochemistry

Due to its unique properties, (4-Iodophenyl)(phenyl)acetonitrile can be used in electrochemical applications . It can participate in electrochemical reactions as a solvent or reactant, contributing to the advancement of electrochemical synthesis methods.

Safety And Hazards

“(4-Iodophenyl)(phenyl)acetonitrile” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

properties

IUPAC Name

2-(4-iodophenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKDUCJNVVOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)(phenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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